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Compound of Interest

Compound Name: (S)-2-(Azidomethyl)pyrrolidine HCl

CAS No.: 2152667-70-2

Cat. No.: B2955320

Get Quote

Executive Summary
Compound: (S)-2-(Azidomethyl)pyrrolidine Hydrochloride CAS: 174698-95-4 Role: High-value

chiral building block for "Click" chemistry (CuAAC), organocatalysis, and fragment-based drug

discovery (FBDD).

This technical guide provides a rigorous structural analysis framework for (S)-2-
(Azidomethyl)pyrrolidine HCl. Unlike standard reagents, this compound presents a dual

challenge: it contains a high-energy azide motif requiring strict safety protocols, and a chiral

center demanding precise stereochemical validation.[1] This document outlines the causality

between synthetic routes and impurity profiles, defines self-validating analytical protocols, and

establishes safety boundaries based on the "Rule of Six."

Part 1: Safety Architecture & Energetic Analysis[1]
The "Rule of Six" and Thermal Stability
Before any structural analysis, the energetic nature of the azide moiety must be quantified.[1]
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Formula (Free Base):

Carbon/Nitrogen Ratio:

[1]

Critical Safety Warning: According to the "Rule of Six" (Smith, Open Chain Nitrogen

Compounds), organic azides are generally stable only if

.[1] With a ratio of 1.25, this molecule is energetically unstable in its free base form and
possesses significant explosive potential if heated or concentrated.[1] The Hydrochloride salt
(HCl) adds mass and ionic stability, effectively "diluting" the energy density, but the azide group
remains reactive.[1]

Handling Protocol:

Never distill the free base.[1]

Avoid metal spatulas (potential for formation of heavy metal azides).

Limit reaction scales to <1g until thermal analysis (DSC) confirms stability in your specific

matrix.

Part 2: Structural Identity & Physicochemical
Profile[1]
Core Specifications
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Property Specification Notes

IUPAC Name
(2S)-2-(Azidomethyl)pyrrolidine

hydrochloride

Molecular Formula HCl salt form

Molecular Weight 162.62 g/mol Free base: 126.16 g/mol

Appearance White to off-white solid Hygroscopic; store under

Chirality (S)-Enantiomer Derived from L-Proline

Solubility Water, Methanol, DMSO

Insoluble in non-polar solvents

(

, Hexane)

Synthetic Logic & Impurity Origins
Understanding the synthesis is the only way to predict impurities.[1] The standard route

proceeds from L-Proline, involving reduction and nucleophilic substitution.[1]

L-Proline
(Starting Material) L-Proline Methyl Ester

SOCl2, MeOH L-Prolinol
(Reduction)

LiAlH4 or NaBH4 N-Boc-L-Prolinol
(Protection)

Boc2O Activated Intermediate
(OMs/OTs)

MsCl, Et3N

N-Boc-2-(azidomethyl)
pyrrolidineNaN3, DMF

Impurity A:
Unreacted Sulfonate

Residual

Impurity B:
Elimination Product

(Alkene)

Side Rxn

(S)-2-(Azidomethyl)
pyrrolidine HCl

HCl, Dioxane

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the origin of key impurities. The activation step

(OMs/OTs) is the critical control point for stereochemical integrity.
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Part 3: Analytical Protocols & Characterization[1]
Infrared Spectroscopy (FT-IR)
The azide group provides a definitive diagnostic signal that is impossible to miss.

Diagnostic Peak:2090–2110 cm⁻¹ (Strong, sharp stretching vibration of

).

Validation: Absence of this peak indicates failed substitution or decomposition.[1]

Amine Salt: Broad band ~2800–3200 cm⁻¹ (

stretch of

).

Nuclear Magnetic Resonance (NMR)
The HCl salt induces a downfield shift in the

-protons due to the positively charged nitrogen.

¹H NMR (400 MHz, D₂O):

3.85–3.95 (m, 1H): C2-H (Chiral center methine). Deshielded by both the ring nitrogen and
the azide group.[1]

3.60 (dd, 1H) & 3.45 (dd, 1H):

. Diastereotopic protons adjacent to the azide.[1] The distinct splitting confirms the rigidity
and chirality of the nearby center.

3.20–3.35 (m, 2H): C5-H (Ring

adjacent to N).

1.70–2.20 (m, 4H): C3-H and C4-H (Ring methylene envelope).

¹³C NMR (100 MHz, D₂O):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/n-methyl-2-pyrrolidone_0.pdf
https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/n-methyl-2-pyrrolidone_0.pdf
https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/n-methyl-2-pyrrolidone_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2955320?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


58.5: C2 (Chiral methine).

51.2:

(Azide carbon).

45.8: C5 (Ring carbon).

28.5, 23.1: C3, C4.[1]

Mass Spectrometry (LC-MS)
Method: ESI (Positive Mode).

Target Ion:

m/z.

Fragment: Loss of

(28 Da) is common in high-energy collisions, leading to a peak at m/z 99.[1]

Part 4: Stereochemical Purity Determination (Chiral
HPLC)
Since the biological activity of pyrrolidine derivatives is strictly governed by chirality (e.g., L-

Proline vs D-Proline derivatives), determining the Enantiomeric Excess (ee) is mandatory.

Protocol: Derivatization with Mosher's Acid Chloride Direct chiral HPLC of the free amine can

be difficult due to peak tailing. Derivatization is recommended.[1]

Neutralization: Treat 10 mg of HCl salt with

(aq) and extract into

.

Coupling: React with (R)-(-)-

-Methoxy-
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-(trifluoromethyl)phenylacetyl chloride (Mosher's chloride).

Analysis:

¹⁹F NMR: The diastereomers (S,R) and (R,R) will show distinct

peaks (typically separated by ~0.2 ppm). Integration gives the ratio directly.[1]

HPLC: Chiralpak AD-H or OD-H column; Hexane/IPA gradient.[1]

Part 5: Quality Control Workflow
The following diagram illustrates the decision tree for accepting or rejecting a batch based on

structural analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/n-methyl-2-pyrrolidone_0.pdf
https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/n-methyl-2-pyrrolidone_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2955320?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Receipt
(S)-2-(Azidomethyl)pyrrolidine HCl

Visual Inspection
(White Solid?)

FT-IR Analysis
(Azide Peak @ 2100 cm-1?)

Pass

Release / Reject

Fail1H NMR Analysis
(Structure & Solvent Check)

Pass

Fail

Chiral Analysis
(ee > 98%?)

Pass

Fail

Click to download full resolution via product page

Figure 2: Step-by-step Quality Control decision matrix.

References
ChemicalBook. (2024).[1] (S)-2-(Azidomethyl)pyrrolidine HCl Product Properties and CAS

174698-95-4.[2] Retrieved from

National Institutes of Health (NIH) - PubChem. (2024). 2(S)-Azidomethylpyrrolidine

Compound Summary. Retrieved from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2955320/docs?utm_src=pdf-body-img#comprehensive-structural-profiling-and-quality-control-of-s-2-azidomethyl-pyrrolidine-hcl
https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/n-methyl-2-pyrrolidone_0.pdf
https://www.benchchem.com/product/b2955320/docs?utm_src=pdf-body#comprehensive-structural-profiling-and-quality-control-of-s-2-azidomethyl-pyrrolidine-hcl
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83169935.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2955320?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (2024).[1] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-

Containing Drugs and Their Precursors. Retrieved from

Santa Cruz Biotechnology. (2024).[1] (S)-2-Methyl-pyrrolidine hydrochloride Data Sheet.

Retrieved from

University of Waterloo. (2024).[1] Material Safety Data Sheet: N-Methylpyrrolidone

(Analogous Safety Data). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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